molecular formula C22H24N2O5 B12780290 2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid CAS No. 112392-96-8

2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid

Cat. No.: B12780290
CAS No.: 112392-96-8
M. Wt: 396.4 g/mol
InChI Key: IBIZGJMOPOWKOU-VXPUYCOJSA-N
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Description

2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenylacrylic Acid Backbone: This can be achieved through a Knoevenagel condensation reaction between benzaldehyde and malonic acid in the presence of a base such as piperidine.

    Introduction of the Morpholinoethyl Group: The phenylacrylic acid derivative is then reacted with 2-chloroethylmorpholine in the presence of a base like potassium carbonate to introduce the morpholinoethyl group.

    Carbamoylation: The resulting intermediate is treated with an isocyanate derivative to form the carbamoyl group.

    Hydroxylation: Finally, the compound is hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(o-((2-piperidinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid
  • 2-Hydroxy-3-(o-((2-pyrrolidinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid
  • 2-Hydroxy-3-(o-((2-azetidinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid

Uniqueness

2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

112392-96-8

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(Z)-2-hydroxy-3-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]-3-phenylprop-2-enoic acid

InChI

InChI=1S/C22H24N2O5/c25-20(22(27)28)19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)21(26)23-10-11-24-12-14-29-15-13-24/h1-9,25H,10-15H2,(H,23,26)(H,27,28)/b20-19-

InChI Key

IBIZGJMOPOWKOU-VXPUYCOJSA-N

Isomeric SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2/C(=C(/C(=O)O)\O)/C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2C(=C(C(=O)O)O)C3=CC=CC=C3

Origin of Product

United States

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